molecular formula C11H11F3N2O3 B1366546 Flutamide-d7 CAS No. 223134-72-3

Flutamide-d7

Cat. No. B1366546
CAS RN: 223134-72-3
M. Wt: 283.25 g/mol
InChI Key: MKXKFYHWDHIYRV-NWOXSKRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flutamide-d7 is intended for use as an internal standard for the quantification of flutamide by GC- or LC-MS . It is an androgen receptor antagonist and a prodrug form of 2-hydroxy flutamide . Flutamide is converted to 2-hydroxy flutamide by the cytochrome P450 (CYP) isoform CYP1A2 in human liver microsomes .


Synthesis Analysis

A method was developed and validated for flutamide in rat plasma using high-performance liquid chromatography . Acetanilide was used as an internal standard in the study. Flutamide was extracted from rat plasma using methanol .


Molecular Structure Analysis

Flutamide has a chemical structure of 2-methyl-N [4-nitro-3- (trifluoromethyl)phenyl]propanamide .


Chemical Reactions Analysis

Flutamide undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3- (trifluoromethyl)phenylamine .


Physical And Chemical Properties Analysis

Flutamide is an acetanilide, non-steroidal orally active anti-androgen . It is used clinically for the management of metastatic carcinoma .

Safety And Hazards

Flutamide is not recommended in patients whose ALT values exceed twice the upper limit of normal . If at any time, a patient has jaundice, or their ALT rises above 2 times the upper limit of normal, flutamide should be immediately discontinued .

properties

IUPAC Name

2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKFYHWDHIYRV-NWOXSKRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flutamide-d7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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